1-[4-(4-Chlorobenzoyl)phenoxy]-3-[4-(2,4,6-trimethylphenyl)piperazin-1-yl]propan-2-ol
CAS No.:
Cat. No.: VC13287741
Molecular Formula: C29H33ClN2O3
Molecular Weight: 493.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C29H33ClN2O3 |
|---|---|
| Molecular Weight | 493.0 g/mol |
| IUPAC Name | (4-chlorophenyl)-[4-[2-hydroxy-3-[4-(2,4,6-trimethylphenyl)piperazin-1-yl]propoxy]phenyl]methanone |
| Standard InChI | InChI=1S/C29H33ClN2O3/c1-20-16-21(2)28(22(3)17-20)32-14-12-31(13-15-32)18-26(33)19-35-27-10-6-24(7-11-27)29(34)23-4-8-25(30)9-5-23/h4-11,16-17,26,33H,12-15,18-19H2,1-3H3 |
| Standard InChI Key | GDWCODCVQCZQAA-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C(=C1)C)N2CCN(CC2)CC(COC3=CC=C(C=C3)C(=O)C4=CC=C(C=C4)Cl)O)C |
| Canonical SMILES | CC1=CC(=C(C(=C1)C)N2CCN(CC2)CC(COC3=CC=C(C=C3)C(=O)C4=CC=C(C=C4)Cl)O)C |
Introduction
Structural Overview
The chemical structure of 1-[4-(4-Chlorobenzoyl)phenoxy]-3-[4-(2,4,6-trimethylphenyl)piperazin-1-yl]propan-2-ol consists of:
-
A chlorobenzoyl group attached to a phenoxy moiety.
-
A piperazine ring, substituted with a 2,4,6-trimethylphenyl group.
-
A propan-2-ol backbone, linking the two functional groups.
Key Features:
| Functional Group | Description |
|---|---|
| Chlorobenzoyl | Electron-withdrawing group enhancing reactivity. |
| Phenoxy | Aromatic ether contributing to hydrophobicity. |
| Piperazine | Common in drug design for receptor binding. |
| Trimethylphenyl | Steric bulk influencing molecular interactions. |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, combining aromatic substitution and nucleophilic addition processes. While specific experimental details are unavailable in the provided sources, a likely synthetic route could include:
-
Preparation of the Phenoxy Intermediate:
-
Reacting 4-chlorobenzoyl chloride with 4-hydroxybenzene under basic conditions to form the phenoxybenzoyl intermediate.
-
-
Attachment of the Piperazine Derivative:
-
Alkylation of the phenoxy intermediate with 3-chloropropan-2-ol.
-
Coupling with 1-(2,4,6-trimethylphenyl)piperazine via nucleophilic substitution.
-
-
Purification:
-
Recrystallization or chromatography to isolate the final product.
-
Biological Applications and Research Potential
Phenoxypropanol derivatives are often studied for their pharmacological properties, including:
-
Central Nervous System (CNS) Activity:
-
The piperazine moiety is commonly found in compounds targeting CNS receptors (e.g., serotonin or dopamine receptors).
-
-
Anti-inflammatory and Analgesic Potential:
-
Antimicrobial Properties:
-
The chlorobenzoyl group may enhance activity against bacterial or fungal pathogens by disrupting cell membranes or enzymes.
-
-
Receptor Modulation:
-
The trimethylphenyl substitution might improve binding affinity to specific receptors due to steric effects.
-
Research Status and Future Directions
While no direct studies on this specific compound were identified in the provided sources, related molecules suggest promising avenues for further research:
Potential Studies:
-
In vitro receptor binding assays to evaluate CNS activity.
-
In vivo pharmacokinetics to determine absorption and metabolism.
-
Structure-activity relationship (SAR) studies to optimize biological activity.
Challenges:
-
Limited data on toxicity and safety profiles.
-
Complex synthesis requiring optimization for scalability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume